molecular formula C15H16O2 B3032688 1-[(Benzyloxy)methyl]-4-methoxybenzene CAS No. 3613-53-4

1-[(Benzyloxy)methyl]-4-methoxybenzene

Cat. No. B3032688
CAS RN: 3613-53-4
M. Wt: 228.29 g/mol
InChI Key: ACLBPOYHWBIGOF-UHFFFAOYSA-N
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Description

1-(Benzyloxy)methyl-4-methoxybenzene, also known as 4-methoxybenzyloxy-methylbenzene, is an aromatic compound with a molecular formula of C10H12O2. It is a colorless, non-volatile, crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used in a variety of applications, including pharmaceuticals, cosmetics, and industrial products.

Mechanism Of Action

1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene is believed to act as an inhibitor of the enzyme cytochrome P450. This enzyme is involved in the metabolism of many drugs and other compounds. Inhibition of this enzyme can lead to an increase in the bioavailability of certain drugs, as well as an increase in their efficacy.

Biochemical And Physiological Effects

1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has been studied for its potential effects on the biochemical and physiological processes of the body. Studies have shown that it has the potential to reduce inflammation, inhibit the growth of certain bacteria, and act as an antioxidant. It has also been shown to have antifungal and antiviral properties.

Advantages And Limitations For Lab Experiments

1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has several advantages when used in laboratory experiments. It is a relatively non-toxic compound, and it is relatively easy to obtain and store. It is also relatively inexpensive compared to other compounds used in organic synthesis. However, it is not very soluble in water, and it has a low boiling point, which can make it difficult to use in certain experiments.

Future Directions

1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has potential applications in the pharmaceutical industry. It may be used as an inhibitor of cytochrome P450 enzymes, which could lead to improved drug efficacy. It may also be used as a starting material for the synthesis of other aromatic compounds. In addition, further research is needed to explore the biochemical and physiological effects of this compound on the body. Finally, studies should be conducted to investigate the potential environmental effects of this compound.

Scientific Research Applications

1-(Benzyloxy)methyl-1-[(Benzyloxy)methyl]-4-methoxybenzenezene has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of various aromatic compounds on the environment. It has also been used as a reagent in organic synthesis and as a starting material for the synthesis of other aromatic compounds.

properties

IUPAC Name

1-methoxy-4-(phenylmethoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-16-15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLBPOYHWBIGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292486
Record name 1-[(benzyloxy)methyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Benzyloxy)methyl]-4-methoxybenzene

CAS RN

3613-53-4
Record name NSC83176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(benzyloxy)methyl]-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BM Johnson, R Francke, RD Little, LA Berben - Chemical science, 2017 - pubs.rsc.org
Glassy carbon electrodes covalently modified with a phenanthroimidazole mediator promote electrochemical alcohol and ether oxidation: three orders of magnitude increase in TON, to …
Number of citations: 27 pubs.rsc.org
D Chen, C Xu, J Deng, C Jiang, X Wen, L Kong… - Tetrahedron, 2014 - Elsevier
Proton-exchanged montmorillonite (H-mont) was found to be an eco-friendly and cost-effective catalyst for the generation of O-methylated quinone methides (QM) from the …
Number of citations: 17 www.sciencedirect.com
LM Reid, T Li, Y Cao, CP Berlinguette - Sustainable Energy & Fuels, 2018 - pubs.rsc.org
Solar-driven electrolytic water splitting is a promising means of storing renewable electricity, but the kinetic limitations of the anodic oxygen evolution reaction (OER) have impeded the …
Number of citations: 52 pubs.rsc.org
O Ware - 2018 - discovery.ucl.ac.uk
Carbon-hydrogen bonds are typically not viewed as a reactive site, rather they are commonly the backbone of the molecule to which functional groups are attached. We believed that we …
Number of citations: 3 discovery.ucl.ac.uk
BM Johnson - 2017 - University of California, Davis
Number of citations: 0

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